N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S2/c1-8(18)15-12-13-7-11(21-12)22(19,20)16-9-3-5-17-10(6-9)2-4-14-17/h2,4,7,9,16H,3,5-6H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLDQTZGDZZJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core . This intermediate can then be further functionalized to introduce the sulfamoyl and thiazolyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic hydrogenation, selective functional group transformations, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, modifications to the tetrahydropyrazolo structure have led to compounds with improved inhibitory concentrations against tuberculosis, suggesting that the thiazole and sulfamoyl substituents enhance efficacy against resistant strains .
Anticancer Properties
Recent studies have indicated that compounds containing the tetrahydropyrazolo moiety may possess anticancer properties. For example, derivatives have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of sulfamoyl and thiazole groups may further enhance these effects by improving solubility and bioavailability.
Neurological Applications
CNS Activity
Research has highlighted the central nervous system (CNS) activity of tetrahydropyrazolo derivatives. These compounds have been investigated for their potential use as anxiolytic agents and in the treatment of cognitive disorders. Studies suggest that they can modulate neurotransmitter systems effectively, leading to reduced anxiety and improved cognitive function .
Neuroprotective Effects
Some derivatives have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. The mechanisms involve the inhibition of oxidative stress and inflammation pathways that contribute to neuronal damage .
Synthesis and Industrial Applications
Synthetic Pathways
The synthesis of N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Techniques such as continuous flow chemistry are being explored to optimize yield and purity on an industrial scale .
Pharmaceutical Development
Given its diverse biological activities, this compound is being considered as a lead compound in pharmaceutical development. Its unique structure allows for modifications that can tailor its pharmacological properties to target specific diseases more effectively .
Case Studies
Mechanism of Action
The mechanism by which N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in PARG Inhibition
Pyrazolo[1,5-a]pyridine and imidazo[1,5-a]pyridine derivatives are prominent in cancer research as PARG inhibitors. The compound N,N-dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide (from ) shares a sulfamoyl-linked heterocyclic core but replaces the thiazole-acetamide with an imidazo-pyridine-piperazine-carboxamide system. Key differences include:
- Thiazole vs. Imidazole : The thiazole ring in the target compound may offer enhanced π-stacking interactions compared to imidazole.
- Tetrahydropyridine Fusion : The saturated pyridine ring in the target compound could reduce metabolic oxidation compared to aromatic systems.
- Acetamide vs. Carboxamide : The terminal acetamide may improve aqueous solubility relative to bulkier carboxamide groups .
Thiazole- and Acetamide-Containing Analogues
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8, ) shares the acetamide-thiazole/thiadiazole motif but lacks the pyrazolo-pyridine scaffold. Key comparisons:
| Parameter | Target Compound | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide |
|---|---|---|
| Molecular Weight | Not reported | 363.5 g/mol |
| Water Solubility (pH 7.4) | Not reported | 1.5 µg/mL |
| Key Functional Groups | Sulfamoyl, tetrahydropyrazolo-pyridine | Thiadiazole, thienyl-pyridazine, thioether |
| Potential Targets | PARG (inferred from structural class) | Unspecified (possibly kinase or protease inhibition) |
The thiadiazole analogue’s lower solubility (1.5 µg/mL) suggests that the target compound’s tetrahydropyridine and sulfamoyl groups might improve solubility or target binding .
Herbicide-Related Compounds
The target compound’s sulfonamide and heterocyclic features are uncommon in herbicidal agents, which often prioritize chlorinated aromatics or ALS inhibitors. This highlights its likely specialization in biomedical applications .
Research Findings and Data Gaps
- Activity: Pyrazolo-pyridine sulfonamides in show nanomolar PARG inhibition (IC₅₀ ~10–100 nM). The target compound’s thiazole-acetamide may modulate potency, but experimental data are lacking.
- Synthetic Accessibility : The tetrahydropyrazolo-pyridine core may pose synthetic challenges compared to simpler imidazo-pyridines, affecting scalability .
Biological Activity
N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring linked to a tetrahydropyrazolo moiety and an acetamide group. The structural complexity suggests multiple points of interaction with biological targets.
Molecular Formula
- C : 14
- H : 18
- N : 4
- O : 2
- S : 1
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing processes such as proliferation and apoptosis.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.
Anticancer Activity
Research has shown that derivatives of tetrahydropyrazolo compounds exhibit significant anticancer properties. For instance, studies indicate that these compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers including melanoma and lung cancer .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Pyrazole derivatives generally show promising results against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Synergistic Effects in Cancer Treatment
A study investigated the effects of combining this compound with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect that could improve therapeutic outcomes . -
Inhibition of Cholinesterases
Another research focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds similar to this compound showed dual inhibition capabilities with IC50 values indicating potential for Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole or pyrazole rings can significantly influence potency and selectivity against specific targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl on thiazole | Increased anticancer activity |
| Sulfonamide group | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
